molecular formula C16H15ClN2O2 B4982462 N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide

N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No.: B4982462
M. Wt: 302.75 g/mol
InChI Key: JBJHPFSMJPPDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide, also known as CME, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. CME is a member of the family of compounds known as cannabinoids, which are known to have a range of physiological effects on the human body.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to act on the body's endocannabinoid system. This system plays a key role in regulating a range of physiological processes, including pain sensation, appetite, and mood. This compound is thought to interact with the body's cannabinoid receptors, which are found throughout the brain and body, to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. In addition to its anti-inflammatory properties, studies have suggested that this compound may have potential as a treatment for anxiety and depression. It has also been shown to have analgesic properties, meaning that it may be effective in reducing pain.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the body are well-documented. However, there are also some limitations to its use. For example, the compound can be difficult to work with due to its tendency to degrade over time. Additionally, the exact mechanisms of action of this compound are not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several areas of research that could be explored in relation to N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide. One potential direction is to further investigate the compound's potential as an anti-inflammatory agent, with a focus on developing treatments for conditions such as arthritis. Another area of interest is the compound's potential as a treatment for anxiety and depression. Finally, more research is needed to fully understand the mechanisms of action of this compound, which could provide insights into its potential applications in a range of medical contexts.

Synthesis Methods

N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been the subject of numerous scientific studies exploring its potential applications in the field of medicine. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models, suggesting that it may have potential as a treatment for conditions such as arthritis and other inflammatory diseases.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-6-8-12(9-7-11)10-18-15(20)16(21)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJHPFSMJPPDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.